2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene
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Overview
Description
2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene is an organic compound with the molecular formula C13H9BrFNO3. It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, fluoro, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene typically involves multi-step organic reactions. One common method starts with the nitration of 2-benzyloxy-1-bromo-3-fluorobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Another synthetic route involves the bromination of 2-benzyloxy-3-fluoro-5-nitrobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of 2-benzyloxy-1-substituted-3-fluoro-5-nitro-benzene derivatives.
Reduction: Formation of 2-benzyloxy-1-bromo-3-fluoro-5-amino-benzene.
Oxidation: Formation of 2-benzaldehyde-1-bromo-3-fluoro-5-nitro-benzene or 2-benzoic acid-1-bromo-3-fluoro-5-nitro-benzene.
Scientific Research Applications
2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can contribute to its reactivity and potential cytotoxic effects, while the fluoro and bromo substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-bromo-3-fluoro-benzene:
2-Benzyloxy-1-bromo-3-nitro-benzene: Lacks the fluoro group, affecting its chemical properties and biological activity.
2-Benzyloxy-1-fluoro-3-nitro-benzene: Lacks the bromo group, influencing its reactivity in substitution reactions.
Uniqueness
2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (benzyloxy) groups on the benzene ring creates a compound with versatile reactivity and potential for diverse applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-bromo-3-fluoro-5-nitro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFFPSZFTULIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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